molecular formula C11H17NO3 B4937692 ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate

ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate

Cat. No. B4937692
M. Wt: 211.26 g/mol
InChI Key: YIJHRQWIUWJINF-ZPNWEIAESA-N
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Description

Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate, also known as DMAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPP is a yellowish liquid that is synthesized through a complex chemical process.

Scientific Research Applications

Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In the pharmaceutical industry, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been studied for its potential use in the synthesis of new drugs and drug delivery systems.
In materials science, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been investigated for its use in the production of polymers and composites. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to improve the mechanical properties of polymers and composites, making them more durable and resistant to wear and tear. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been studied for its potential use in the production of adhesives and coatings.
In agriculture, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been investigated for its potential use as a plant growth regulator. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to enhance plant growth and improve crop yields. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been studied for its potential use as a herbicide and fungicide.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been shown to inhibit the activity of certain cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate inhibits the growth of cancer cells and reduces the production of inflammatory mediators. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been shown to enhance the activity of certain enzymes involved in the synthesis of neurotransmitters, making it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has several advantages for lab experiments, including its stability and ease of synthesis. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is also a versatile compound that can be used in a wide range of applications. However, ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has some limitations, including its toxicity and the need for specialized equipment and knowledge to handle it safely.

Future Directions

There are several future directions for ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate research. One potential direction is the development of new drug delivery systems that use ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate as a carrier. Another potential direction is the investigation of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate's potential use as a plant growth regulator in sustainable agriculture. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate and its potential applications in various fields.
Conclusion:
ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate has also been investigated for its potential use in the production of polymers and composites, as well as its potential use as a plant growth regulator. Further research is needed to fully understand the mechanism of action of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate and its potential applications in various fields.

Synthesis Methods

Ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is synthesized through a multi-step chemical process that involves the reaction of various chemicals such as acetic anhydride, dimethylamine, and ethyl acetoacetate. The process involves the use of hazardous chemicals and requires specialized equipment and knowledge to ensure safety and accuracy. The synthesis of ethyl 2-acetyl-5-(dimethylamino)-2,4-pentadienoate is a complex process that requires expertise and precision.

properties

IUPAC Name

ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-15-11(14)10(9(2)13)7-6-8-12(3)4/h6-8H,5H2,1-4H3/b8-6+,10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJHRQWIUWJINF-ZPNWEIAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CN(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C=C\N(C)C)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z,4E)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate

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